N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a piperidine-3-carboxamide scaffold with a methylsulfonyl substituent. This compound’s structure combines a heterocyclic aromatic system (benzothiazole) with a sulfonamide-containing piperidine moiety, features often associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) targeting properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)23-11-5-7-15(13-23)19(24)21-16-8-4-6-14(12-16)20-22-17-9-2-3-10-18(17)27-20/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADLPPLRLLDPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole derivative, which is then coupled with a phenyl group through a series of reactions involving halogenation, nucleophilic substitution, and cyclization. The piperidine ring is introduced in the final steps, often through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies have identified derivatives of benzothiazole compounds as promising candidates for antiviral therapies. For example, a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives demonstrated notable inhibitory activity against the Middle East respiratory syndrome coronavirus (MERS-CoV), with some compounds showing an IC50 value as low as 0.09 μM, indicating strong potential for further development as antiviral agents . The structural modifications in these derivatives, including the incorporation of the benzothiazole moiety, are crucial for enhancing their efficacy.
Inhibition of Enzymes Related to Alzheimer's Disease
Benzothiazole-based compounds have also been investigated for their role in inhibiting 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. Novel benzothiazole-based ureas exhibited significant inhibitory activity, suggesting that similar derivatives could be effective in treating neurodegenerative disorders . The structural design of these compounds often involves modifications at the benzothiazole scaffold to optimize their pharmacological properties.
Synthesis and Structural Characterization
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. For instance, the preparation may include the reaction of 2-aminobenzothiazole with chloroacetyl chloride followed by acylation steps to yield the desired product . The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into their structural integrity and bonding characteristics.
Antimicrobial Activity
A study evaluating various benzothiazole derivatives highlighted their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Some compounds showed marked activity against pathogens like Bacillus cereus and Pseudomonas aeruginosa, reinforcing the potential of benzothiazole-containing structures in developing new antibiotics .
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding the structure-activity relationships of benzothiazole derivatives. By modifying different substituents on the benzothiazole ring or altering the phenyl group attached to it, researchers have been able to enhance biological activity significantly. For example, specific substitutions at position 6 of the benzothiazole ring were linked to increased inhibitory potency against 17β-HSD10 .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzo[d]thiazole moiety is known for its ability to bind to certain active sites, while the piperidine ring can enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Anti-inflammatory Activity
Compound 43 (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
- Structural Similarities : Shares the benzothiazole and sulfonyl-carboxamide motifs but replaces the piperidine with a pyrrolidine ring.
- Functional Data : Exhibits anti-inflammatory and analgesic activities comparable to indomethacin and celecoxib, but with a high ulcerogenic index (indicative of gastrointestinal toxicity) .
- Key Difference : The pyrrolidine ring may reduce metabolic stability compared to the piperidine in the target compound.
Compounds 44–46 (1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives)
- Structural Similarities : Incorporate methylsulfonyl-phenyl and halogenated benzyl groups but use an indole core instead of benzothiazole.
- Functional Data : Selective COX-2 inhibitors with potent in vivo anti-inflammatory activity. Molecular docking shows strong interactions with COX-2’s hydrophobic pocket .
- Key Difference : The indole scaffold may confer distinct pharmacokinetic profiles, such as altered CYP450 metabolism.
Table 1: Anti-inflammatory Compound Comparison
Anticancer Analogues
Compound 48 (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide
- Structural Similarities : Combines benzothiazole with an indole-derived semicarbazide.
- Functional Data : Demonstrates potent antitumor activity against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells in MTT assays. Molecular modeling suggests interactions with DNA topoisomerase II .
- Key Difference : The semicarbazide linker may enhance DNA intercalation but reduce BBB penetration compared to the target compound’s piperidine-carboxamide.
Patent-Derived CDK7 Inhibitors (N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives)
- Structural Similarities : Thiazole and sulfonamide groups but with an acrylamide linker and pyridine core.
- Functional Data : Designed as CDK7 inhibitors for cancer treatment, emphasizing kinase selectivity .
- Key Difference: The acrylamide group may confer covalent binding to targets, unlike the target compound’s non-covalent interactions.
Pharmacokinetic and BBB Permeation Profiles
Methylsulfonyl-Phenyl Piperidine Derivatives ()
- Examples : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol, 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone.
- Key Data : These analogues prioritize solubility and metabolic stability due to sulfonyl and hydroxyl groups but lack the benzothiazole moiety’s targeting capability .
Table 2: Physicochemical and BBB Properties
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The presence of the piperidine and methylsulfonyl groups further enhances its biological profile. The molecular formula is , and it has a molecular weight of approximately 318.4 g/mol.
Anticancer Activity
Research has indicated that compounds containing the benzothiazole structure exhibit notable anticancer properties. For instance, a study focused on derivatives of benzothiazole demonstrated significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The structure-activity relationship analysis revealed that modifications to the benzothiazole ring significantly influenced cytotoxicity.
Case Study: Cytotoxicity Evaluation
A detailed investigation into the cytotoxic effects of this compound was conducted using the MTT assay. The findings are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 7.5 | Inhibition of microtubule assembly |
| This compound | HepG2 (Liver Cancer) | 6.8 | Caspase activation |
The compound exhibited an IC50 value of 6.8 µM against HepG2 liver cancer cells, indicating a promising potential for therapeutic applications in oncology .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that sulfonamide derivatives, including this compound, act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme critical for bacterial folate synthesis.
Case Study: Antibacterial Efficacy
In vitro tests were performed to evaluate the antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The results are presented in Table 2.
| Pathogen | Zone of Inhibition (mm) at 10 mM |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| B. subtilis | 12 |
These results demonstrate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule formation, which is crucial for cell division.
- Enzyme Inhibition : As a sulfonamide derivative, it inhibits DHPS, preventing bacterial growth by interfering with folate synthesis.
Q & A
Q. What synthetic strategies are commonly employed for constructing the benzothiazole-piperidine-carboxamide scaffold in this compound?
The synthesis typically involves sequential coupling of benzothiazole, piperidine, and carboxamide moieties. For example, benzothiazole derivatives can be synthesized via cyclization of thioamide precursors under reflux conditions (e.g., using POCl₃ or iodine as catalysts) . Piperidine rings with sulfonyl groups are introduced via nucleophilic substitution or amidation reactions, while carboxamide linkages are formed using coupling agents like HBTU or BOP . Purification often involves column chromatography, and structural validation relies on ¹H/¹³C NMR and HPLC (>95% purity) .
Q. How can researchers optimize reaction yields for the methylsulfonyl-piperidine intermediate?
Yields for sulfonylation reactions on piperidine derivatives depend on solvent choice (e.g., THF or DMF), stoichiometric ratios of sulfonyl chlorides, and reaction temperature. For instance, introducing methylsulfonyl groups under basic conditions (e.g., Et₃N) at 0–25°C minimizes side reactions like over-sulfonylation . Post-reaction quenching with ice-cold water and extraction with ethyl acetate improves isolation efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- ¹H/¹³C NMR : Confirms regiochemistry of the benzothiazole and piperidine rings. For example, deshielded aromatic protons in benzothiazole appear at δ 7.5–8.5 ppm, while piperidine methylsulfonyl groups show singlet peaks near δ 3.0–3.5 ppm .
- HPLC : Validates purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 488.64 for related compounds) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like COX-2 or viral proteases. For benzothiazole-containing analogs, hydrophobic interactions with active-site residues (e.g., Val523 in COX-2) and hydrogen bonding with catalytic serines improve inhibitory activity . MD simulations (>50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .
Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?
- Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes (e.g., t₁/₂ >60 min suggests suitability for in vivo studies) .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .
- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites, guiding structural modifications to block metabolic hotspots .
Q. How do steric and electronic effects influence the compound’s selectivity for kinase targets?
Substituents on the benzothiazole ring (e.g., electron-withdrawing groups at position 6) enhance selectivity by reducing off-target interactions. For example, fluorine substitution increases electronegativity, improving binding to ATP pockets in kinases like EGFR . Steric hindrance from the methylsulfonyl group on piperidine restricts conformational flexibility, favoring target-specific binding .
Q. What synthetic challenges arise in scaling up multi-step reactions, and how are they addressed?
- Intermediate Stability : Moisture-sensitive intermediates (e.g., sulfonamides) require anhydrous conditions and inert atmospheres .
- Catalyst Efficiency : Replace homogeneous catalysts (e.g., CuI in click chemistry) with heterogeneous alternatives (e.g., Cu nanoparticles on SiO₂) for easier recovery .
- Purification : Switch from column chromatography to recrystallization or flash distillation for cost-effective scale-up .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzothiazole formation | Reflux with POCl₃, 3 h | 72–85 | |
| 2 | Piperidine sulfonylation | Et₃N, THF, 0°C → 25°C | 65–78 | |
| 3 | Carboxamide coupling | HBTU, DMF, RT, 12 h | 80–92 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
